N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxadiazole ring, a pyrrolidine ring, and a sulfonylbenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-15-7-10-17(18(13-15)30-2)20-23-24-21(31-20)22-19(26)14-5-8-16(9-6-14)32(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRAWYSUYLGFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves a multi-step process. One common approach starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The resulting oxadiazole intermediate is then coupled with a sulfonyl chloride derivative to introduce the sulfonylbenzamide moiety. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Antimicrobial Applications
The compound exhibits notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In vitro studies have shown that derivatives of this compound can achieve minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL, highlighting its potential as a lead compound for new antimycobacterial agents.
Table 1: Antimicrobial Efficacy of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.016 |
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
These findings suggest that the compound could be developed further for therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways. For instance, research on related oxadiazole derivatives has shown promising results in inhibiting tumor growth in xenograft models .
Table 2: Anticancer Activity of Related Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| N-[5-(phenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide | A549 (Lung Cancer) | 15.0 |
These results suggest that the compound may serve as a scaffold for developing new anticancer drugs targeting specific pathways involved in tumor progression.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl moiety and have been studied for their antimicrobial activity.
3,4-Dimethoxyphenethylamine: This compound is structurally related due to the presence of the dimethoxyphenyl group and has been investigated for its pharmacological properties.
Uniqueness
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile bioactive molecule .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 358.39 g/mol
The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
1. Target Interaction
- Compounds with oxadiazole structures often interact with various enzymes and receptors. The oxadiazole moiety may facilitate binding to active or allosteric sites on target proteins, modulating their activity.
2. Biochemical Pathways
- Depending on the specific targets, the compound may influence critical biochemical pathways such as apoptosis and cell proliferation. For instance, if it targets kinases, it could affect signal transduction pathways that regulate these processes.
3. Pharmacokinetics
- The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding the compound's efficacy. The presence of the dimethoxyphenyl group may enhance solubility and metabolic stability.
Anticancer Activity
Recent studies have indicated that similar compounds exhibit significant anticancer effects. For example:
- Case Study : A derivative with an oxadiazole structure was shown to induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Activity
Compounds like this compound have demonstrated broad-spectrum antimicrobial activity:
- Research Findings : Studies reported that oxadiazole derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 15.62 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can also be explained through SAR studies:
- Modification Effects : Substituents on the phenyl ring significantly affect potency. For instance, electron-donating groups enhance activity against cancer cells by improving binding affinity to target proteins .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves three key stages: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄), (2) sulfonylation of the benzamide moiety using pyrrolidine-1-sulfonyl chloride, and (3) coupling the oxadiazole and benzamide subunits via nucleophilic substitution. Optimization includes:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature control : Oxadiazole cyclization requires reflux (100–120°C), while sulfonylation proceeds at room temperature .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating intermediates with >95% purity .
Q. Q2. What analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., 2,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; oxadiazole C=O at ~165 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) verify purity (>98%) and detect trace byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 485.12) .
Q. Q3. How does the compound’s structure influence its solubility and stability?
- Solubility : The pyrrolidine sulfonamide group enhances water solubility (~2.5 mg/mL in PBS pH 7.4), while the dimethoxyphenyl-oxadiazole moiety increases lipophilicity (logP ~3.2) .
- Stability : The compound is stable in DMSO at −20°C for 6 months but degrades under UV light (t½ = 48 hours), requiring amber vials for storage .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from variations in substituent positioning (e.g., 2,4-dimethoxy vs. 2,5-dimethoxy groups) or assay conditions. Strategies include:
- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in cytotoxicity assays .
Q. Q5. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?
- In vitro ADME :
- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates moderate permeability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (e.g., Clint = 12 mL/min/kg) .
- In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Key parameters include bioavailability (F >30%), half-life (t½ >4 hours), and volume of distribution (Vd >2 L/kg) .
Q. Q6. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular docking : Use AutoDock Vina to predict interactions with targets like COX-2 or EGFR. The pyrrolidine sulfonamide group shows hydrogen bonding with Arg120 in COX-2 (ΔG = −9.2 kcal/mol) .
- QSAR modeling : Develop models using descriptors like polar surface area (PSA) and molar refractivity to predict IC₅₀ values against cancer cell lines (R² >0.85) .
- MD simulations : Simulate ligand-protein complexes (100 ns) to assess binding stability and identify residues critical for affinity .
Q. Q7. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Batch process optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for intermediate purification .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., 15% higher yield at 110°C vs. 100°C) .
- Impurity profiling : LC-MS monitors side products (e.g., des-methyl analogs) during scale-up to ensure batch consistency .
Methodological Considerations for Data Interpretation
Q. Q8. How should researchers address inconsistent IC₅₀ values in cytotoxicity assays?
- Assay standardization : Normalize data using reference compounds (e.g., doxorubicin) and ensure consistent cell passage numbers .
- Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (flow cytometry) to differentiate cytostatic vs. cytotoxic effects .
- Dose-response validation : Repeat assays in triplicate using independent compound batches to exclude batch variability .
Q. Q9. What orthogonal techniques confirm target engagement in cellular models?
- Western blotting : Detect downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- CRISPR knockouts : Generate target gene KO cell lines to validate on-target effects (e.g., loss of activity in KO models) .
Emerging Research Directions
Q. Q10. What novel applications are suggested by this compound’s dual functional groups?
- Antimicrobial hybrids : Combine the oxadiazole’s biofilm disruption with sulfonamide’s enzyme inhibition for multidrug-resistant pathogens .
- Theranostic agents : Conjugate with near-infrared (NIR) dyes for simultaneous imaging and tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
